molecular formula C8H10N4OS B595594 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo- CAS No. 1289139-26-9

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-

Cat. No.: B595594
CAS No.: 1289139-26-9
M. Wt: 210.255
InChI Key: DQQLYWPBTXYXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo- is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with α,β-unsaturated ketones, followed by dehydration and dehydrogenation of the resulting cycloadduct . The reactions can be carried out under various conditions, including heating in ethanol or under acid/base catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve standard organic synthesis techniques such as refluxing, stirring, and the use of inert atmospheres .

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidin-7-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo- stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with tailored activities for specific applications .

Properties

IUPAC Name

3-propan-2-yl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-3(2)4-5-6(12-11-4)7(13)10-8(14)9-5/h3H,1-2H3,(H,11,12)(H2,9,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQLYWPBTXYXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NN1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.